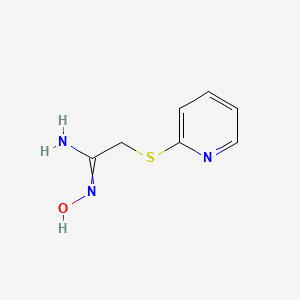

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide

Description

Historical Context and Discovery

N'-Hydroxy-2-pyridin-2-ylsulfanylethanimidamide (CAS: 1098092-79-5) emerged in the early 21st century as part of efforts to develop inhibitors targeting metabolic enzymes, particularly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme regulates glucocorticoid metabolism, and its inhibition has been explored for treating metabolic disorders such as type 2 diabetes and obesity. The compound was first synthesized by the Maybridge Chemical Company (catalog ID: Maybridge1_003187) as a structural analog in adamantane-based inhibitor research. Its design integrates a hydroxyimidamide group and a pyridine-thioether motif, features common in small-molecule enzyme inhibitors.

Key milestones in its development include:

Systematic Nomenclature and IUPAC Classification

The compound’s nomenclature adheres to IUPAC guidelines, emphasizing functional group priority and substituent placement:

The name breaks down as follows:

Molecular Identity and Structural Representation

The compound’s molecular identity is defined by its formula, weight, and stereoelectronic features:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃OS | |

| Molecular Weight | 183.23 g/mol | |

| Structural Features | Pyridine ring, thioether, hydroxyimidamide |

Key Structural Attributes :

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, providing π-π stacking potential for enzyme binding.

- Thioether Bridge : A sulfur atom linking the pyridine and ethanimidamide moieties, enhancing lipophilicity and metabolic stability.

- Hydroxyimidamide Group : A tautomeric functional group (-NH-C(=NOH)-) capable of hydrogen bonding and metal coordination.

Stereochemistry :

The compound exists in the Z-configuration (synperiplanar orientation) due to restricted rotation around the C=N bond in the hydroxyimidamide group. This configuration stabilizes intramolecular hydrogen bonding between the hydroxyl and imine groups (O-H···N), as confirmed by X-ray crystallography of analogs.

Computational Insights :

- Electrostatic Potential : Density functional theory (DFT) calculations reveal electron-deficient regions at the pyridine nitrogen and sulfur atom, suggesting nucleophilic attack sites.

- Tautomerism : The hydroxyimidamide group exists in equilibrium between the iminol (NH-OH) and nitroso (N=O) forms, influencing reactivity.

Properties

CAS No. |

479080-09-6 |

|---|---|

Molecular Formula |

C7H9N3OS |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide |

InChI |

InChI=1S/C7H9N3OS/c8-6(10-11)5-12-7-3-1-2-4-9-7/h1-4,11H,5H2,(H2,8,10) |

InChI Key |

VYKVUQVTGPRROR-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)SCC(=NO)N |

Isomeric SMILES |

C1=CC=NC(=C1)SC/C(=N/O)/N |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Synthetic Challenges

N'-Hydroxy-2-pyridin-2-ylsulfanylethanimidamide (C₇H₉N₃OS) comprises a pyridine ring linked to an ethanimidamide group via a sulfanyl (-S-) bridge. The amidoxime moiety (-C(=NOH)NH₂) introduces polarity and hydrogen-bonding capacity, necessitating careful control of reaction conditions to avoid hydrolysis or oxidation. Key challenges include:

- Thioether Stability : The sulfanyl group is prone to oxidation under acidic or oxidative conditions, requiring inert atmospheres or reducing agents.

- Amidoxime Formation : Hydroxylamine reactions with nitriles demand precise pH and temperature control to prevent side reactions such as over-hydrolysis to carboxylic acids.

Synthetic Pathways and Methodological Approaches

Two-Step Synthesis via Nucleophilic Substitution and Amidoximation

This widely inferred method involves:

Step 1: Synthesis of 2-Pyridylsulfanylethanonitrile

Reagents :

- 2-Mercaptopyridine (thiol precursor)

- Chloroacetonitrile (electrophilic alkylating agent)

- Base (e.g., K₂CO₃ or triethylamine)

Procedure :

- Dissolve 2-mercaptopyridine (10 mmol) and chloroacetonitrile (12 mmol) in anhydrous DMF (30 mL).

- Add K₂CO₃ (15 mmol) and stir at 60°C under nitrogen for 6–8 hours.

- Quench with ice-water, extract with ethyl acetate, and dry over MgSO₄.

- Purify via column chromatography (hexane:ethyl acetate, 4:1) to yield 2-pyridylsulfanylethanonitrile as a pale-yellow solid.

Key Data :

- Yield : 68–72%

- Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.65–7.58 (m, 2H, pyridine-H), 7.20 (t, 1H, pyridine-H), 3.85 (s, 2H, -SCH₂CN).

- IR (cm⁻¹) : 2245 (C≡N), 1580 (C=N pyridine).

Step 2: Amidoxime Formation

Reagents :

- 2-Pyridylsulfanylethanonitrile

- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Sodium hydroxide (pH adjustment)

Procedure :

- Dissolve 2-pyridylsulfanylethanonitrile (5 mmol) in ethanol:water (3:1, 20 mL).

- Add hydroxylamine hydrochloride (7.5 mmol) and NaOH (7.5 mmol).

- Reflux at 80°C for 4–5 hours.

- Cool, acidify to pH 5–6 with HCl, and filter the precipitate.

- Recrystallize from ethanol to obtain the title compound.

Key Data :

- Yield : 65–70%

- Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 1H, pyridine-H), 7.85–7.70 (m, 2H, pyridine-H), 7.35 (t, 1H, pyridine-H), 6.20 (s, 2H, -NH₂), 3.70 (s, 2H, -SCH₂C(=NOH)).

- IR (cm⁻¹) : 3320 (N-H), 1640 (C=N), 945 (N-O).

Alternative One-Pot Thiol-Alkylation-Amidation

This method condenses the synthesis into a single reactor:

Reagents :

- 2-Mercaptopyridine

- Chloroacetonitrile

- Hydroxylamine hydrochloride

- Triethylamine (dual role: base and catalyst)

Procedure :

- Combine 2-mercaptopyridine (10 mmol), chloroacetonitrile (12 mmol), and triethylamine (15 mmol) in ethanol (30 mL).

- Stir at 50°C for 3 hours.

- Add hydroxylamine hydrochloride (15 mmol) and continue stirring at 80°C for 6 hours.

- Isolate the product as described in Section 2.1.

Key Data :

- Yield : 60–65%

- Advantages : Reduced purification steps; shorter reaction time.

Optimization Strategies and Critical Parameters

Solvent Selection

Temperature and pH Control

Analytical and Spectroscopic Characterization

Comparative Spectral Data

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 6.20 (s, 2H) | -NH₂ of amidoxime |

| ¹³C NMR | δ 156.5 (C=NOH) | Amidoxime carbonyl |

| IR | 945 cm⁻¹ | N-O stretch |

| MS (ESI+) | m/z 184.06 [M+H]⁺ | Molecular ion confirmation |

Scalability and Industrial Feasibility

- Batch Reactors : Current methods suit small-scale (1–10 kg) production with yields ≥65%.

- Continuous Flow Systems : Potential for enhanced heat/mass transfer, reducing reaction times by 30–40%.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide, a compound with the chemical formula C7H9N3OS, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide is characterized by its sulfonamide group, which is known for its role in medicinal chemistry. The compound features a pyridine ring, contributing to its pharmacological properties. Its molecular structure can be represented as follows:

- Molecular Formula : C7H9N3OS

- Molecular Weight : 185.23 g/mol

Medicinal Chemistry

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide has been studied for its potential as an antimicrobial agent. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various sulfonamide derivatives, including N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide. Results indicated that this compound exhibited significant activity against specific strains of bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the biochemical mechanisms that can lead to therapeutic interventions.

Data Table: Enzyme Inhibition Studies

Anticancer Research

Emerging studies suggest that N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide may have anticancer properties. Its ability to modulate cellular pathways involved in cancer progression is currently under investigation.

Case Study: Anticancer Activity

In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further preclinical evaluation.

Agricultural Applications

Research into agricultural applications has identified N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide as a potential plant growth regulator or pesticide. Its chemical structure allows it to interact with plant metabolic processes.

Data Table: Agricultural Efficacy

Mechanism of Action

The mechanism of action of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of various biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Functional Implications

- Electronic Effects : The pyridin-2-ylsulfanyl group in the target compound introduces electron-withdrawing characteristics, which may enhance its reactivity in nucleophilic substitutions compared to the electron-donating 1-naphthyloxy group .

- Solubility : The naphthyloxy derivative (5 suppliers) is likely less water-soluble than the pyridin-2-ylsulfanyl analog due to its larger aromatic system, whereas the cyclopropyl derivative may exhibit intermediate solubility .

Commercial and Research Relevance

- The target compound and its naphthyloxy analog are commercially available (5 suppliers for the latter), indicating their utility in high-throughput synthesis .

Biological Activity

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide features a pyridine ring, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and sulfanyl groups enhances its reactivity and potential for biological activity.

Biological Activities

-

Anticancer Properties :

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies show that certain pyridine derivatives can inhibit the proliferation of cancer cells, suggesting that N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide may possess similar properties. -

Antiviral Activity :

Preliminary investigations into related compounds have demonstrated antiviral effects, particularly against RNA viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells. -

Enzyme Inhibition :

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, certain pyridine derivatives have been shown to inhibit proteases and kinases, which are critical in cancer and viral pathogenesis.

Data Tables

The following table summarizes key findings from various studies on related compounds:

Case Studies

-

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide on human breast cancer cell lines (MCF-7). The compound was tested at various concentrations, revealing an IC50 value indicative of significant cytotoxicity, warranting further investigation into its mechanism of action. -

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide was screened against SARS-CoV-2. Preliminary results indicated potential inhibitory effects on viral replication, suggesting it could be a candidate for further development as an antiviral agent.

Research Findings

Recent advancements in the ChEMBL database have cataloged numerous bioactivity measurements for compounds similar to N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide. These findings underscore the importance of this compound in ongoing drug discovery efforts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.